molecular formula C18H20N4OS2 B11084603 7-(morpholin-4-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(morpholin-4-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11084603
M. Wt: 372.5 g/mol
InChI Key: VQKUYVMRAIGQSK-UHFFFAOYSA-N
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Description

7-MORPHOLINO-3-PHENYL-5-PROPYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a morpholino group, a phenyl group, and a propyl group, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-MORPHOLINO-3-PHENYL-5-PROPYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves the condensation of appropriate thioamides with α-haloketones or α-haloesters. The reaction conditions often include the use of polar solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-MORPHOLINO-3-PHENYL-5-PROPYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alkoxides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or DMF .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

7-MORPHOLINO-3-PHENYL-5-PROPYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-MORPHOLINO-3-PHENYL-5-PROPYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerase I, which is involved in DNA replication and repair . By binding to this enzyme, the compound prevents the replication of cancer cells, leading to cell death. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-MORPHOLINO-3-PHENYL-5-PROPYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE lies in its specific substitution pattern, which includes a morpholino group, a phenyl group, and a propyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H20N4OS2

Molecular Weight

372.5 g/mol

IUPAC Name

7-morpholin-4-yl-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C18H20N4OS2/c1-2-6-14-19-16(21-9-11-23-12-10-21)15-17(20-14)22(18(24)25-15)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3

InChI Key

VQKUYVMRAIGQSK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)N3CCOCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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